Cas no 2172323-50-9 (3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-fluorophenylformamido}-2-methylbutanoic acid)

3-{2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-fluorophenylformamido}-2-methylbutanoic acid is a fluorinated phenylalanine derivative featuring an Fmoc-protected amino group and a branched aliphatic side chain. This compound is primarily utilized in peptide synthesis, where its structural attributes—including the fluorine substitution and steric hindrance from the 2-methylbutanoic acid moiety—enhance conformational stability and resistance to enzymatic degradation. The Fmoc group ensures compatibility with solid-phase peptide synthesis (SPPS) protocols, allowing for efficient deprotection under mild basic conditions. Its fluorinated aromatic ring may also facilitate interactions in target binding studies, making it valuable for medicinal chemistry and biochemical research applications. The compound’s well-defined reactivity and stability make it a reliable intermediate in complex peptide architectures.
3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-fluorophenylformamido}-2-methylbutanoic acid structure
2172323-50-9 structure
Product Name:3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-fluorophenylformamido}-2-methylbutanoic acid
CAS No:2172323-50-9
MF:C27H25FN2O5
MW:476.496210813522
CID:5938815
PubChem ID:165543029
Update Time:2025-05-26

3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-fluorophenylformamido}-2-methylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-fluorophenylformamido}-2-methylbutanoic acid
    • 2172323-50-9
    • EN300-1485174
    • 3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-fluorophenyl]formamido}-2-methylbutanoic acid
    • Inchi: 1S/C27H25FN2O5/c1-15(26(32)33)16(2)29-25(31)21-12-7-13-23(28)24(21)30-27(34)35-14-22-19-10-5-3-8-17(19)18-9-4-6-11-20(18)22/h3-13,15-16,22H,14H2,1-2H3,(H,29,31)(H,30,34)(H,32,33)
    • InChI Key: IUTMPIOVBHDAJF-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)C(NC(C)C(C(=O)O)C)=O

Computed Properties

  • Exact Mass: 476.17475006g/mol
  • Monoisotopic Mass: 476.17475006g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 8
  • Complexity: 757
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 105Ų

3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-fluorophenylformamido}-2-methylbutanoic acid Pricemore >>

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Additional information on 3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-fluorophenylformamido}-2-methylbutanoic acid

Comprehensive Overview of 3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-fluorophenylformamido}-2-methylbutanoic acid (CAS No. 2172323-50-9)

The compound 3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-fluorophenylformamido}-2-methylbutanoic acid (CAS No. 2172323-50-9) is a highly specialized fluorinated phenylformamido derivative with significant applications in peptide synthesis and pharmaceutical research. Its unique structure, featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group and a fluorophenyl moiety, makes it a valuable intermediate in the development of novel therapeutics. Researchers are increasingly interested in this compound due to its potential role in targeted drug delivery and bioconjugation strategies.

In recent years, the demand for Fmoc-protected amino acids like 3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-fluorophenylformamido}-2-methylbutanoic acid has surged, driven by advancements in solid-phase peptide synthesis (SPPS). This compound’s fluorine substitution enhances its metabolic stability, a feature highly sought after in the design of peptide-based drugs. With the growing focus on precision medicine, such derivatives are pivotal for creating next-generation biologics.

The CAS No. 2172323-50-9 compound is also gaining attention in proteomics and chemical biology research. Its ability to incorporate fluorine atoms into peptide backbones allows for improved binding affinity and selectivity in enzyme inhibition studies. As the pharmaceutical industry shifts toward small-molecule therapeutics, this compound’s role in structure-activity relationship (SAR) studies becomes even more critical.

Another key area of interest is the compound’s utility in fluorescent labeling and imaging probes. The Fmoc group not only protects the amino functionality during synthesis but also provides a handle for further modifications. This dual functionality aligns with the rising trend of multifunctional biomaterials in diagnostics and theranostics.

From a synthetic chemistry perspective, 3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-fluorophenylformamido}-2-methylbutanoic acid exemplifies the convergence of organic chemistry and biotechnology. Its methylbutanoic acid backbone offers steric control, while the fluorophenyl ring introduces electronic effects that can fine-tune reactivity. These attributes are particularly relevant in the context of green chemistry, where efficient and sustainable synthesis methods are prioritized.

In summary, CAS No. 2172323-50-9 represents a cutting-edge tool for researchers exploring peptide engineering, drug discovery, and biomolecular interactions. Its versatility and adaptability to modern high-throughput screening platforms underscore its importance in contemporary scientific endeavors.

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